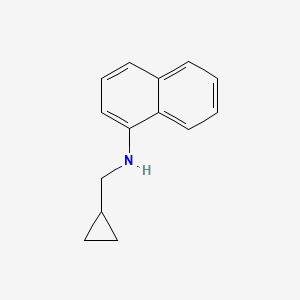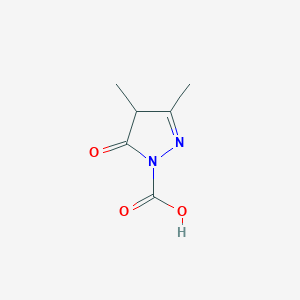![molecular formula C9H14O B13967319 3-Ethylbicyclo[2.2.1]heptan-2-one CAS No. 54345-87-8](/img/structure/B13967319.png)
3-Ethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylbicyclo[221]heptan-2-one is a bicyclic ketone with the molecular formula C9H14O It is a derivative of norbornanone, characterized by the presence of an ethyl group at the third position of the bicyclo[221]heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylbicyclo[2.2.1]heptan-2-one typically involves the alkylation of norbornanone derivatives. One common method is the reaction of norcamphor (bicyclo[2.2.1]heptan-2-one) with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group or other substituents on the bicyclic ring can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
3-Ethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Ethylbicyclo[2.2.1]heptan-2-one depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary based on the derivative and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Norcamphor (Bicyclo[2.2.1]heptan-2-one): The parent compound without the ethyl group.
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A similar compound with two methyl groups at the third position.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another derivative with three methyl groups.
Uniqueness
3-Ethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different biological activities and applications compared to its analogs .
Propiedades
Número CAS |
54345-87-8 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
3-ethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-2-8-6-3-4-7(5-6)9(8)10/h6-8H,2-5H2,1H3 |
Clave InChI |
VFEKLKVQRNGGJG-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2CCC(C2)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile](/img/structure/B13967260.png)

![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)








